![molecular formula C14H18KNO10S2 B3028166 potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate CAS No. 16411-05-5](/img/structure/B3028166.png)
potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinalbin potassium salt analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Applications De Recherche Scientifique
Sulfate Assimilation in Plants
Kopriva (2006) provides a detailed review of sulfate assimilation, a pathway crucial for the synthesis of essential amino acids like cysteine and homocysteine in various life forms including plants. The study emphasizes the demand-driven and highly regulated nature of this pathway in plants, with a focus on Arabidopsis thaliana, showcasing the diversity in molecular regulation mechanisms across different plant species. Understanding these mechanisms is pivotal for improving sulfur nutrition in plants, which has a direct impact on agriculture and food production Kopriva, 2006.
Potassium's Role in Potato Production
The research by Torabian et al. (2021) delves into the critical role of potassium (K) in potato cultivation. Potassium influences various physiological processes, yield potential, product quality, and stress resistance. The study underscores the significance of determining the optimal potassium rate and efficient source for potatoes, considering factors like soil pH, texture, and organic matter. It also discusses the impact of different potassium sources (potassium sulfate, potassium chloride, potassium nitrate) on achieving ideal yield and quality in potato production Torabian, Farhangi-Abriz, Qin, Noulas, Sathuvalli, Charlton, & Loka, 2021.
Advances in Potassium Salts from Potassic Rocks
Ma Hongwen et al. (2015) review extensive research on the clean utilization of potassic rocks in China, addressing the shortage of soluble potassium resources. The study presents techniques for decomposing K-feldspar and processing it into valuable compounds like potassium nitrate and potassium sulfate. It highlights the sustainable and efficient utilization of potassium resources, which has implications for decreasing imports of potash fertilizers and enhancing the supply guarantee of potassium resources in China Ma Hongwen, Jing, Sun Shuangqing, Liu Mei-tang, Hong, Wang Ying-bin, Qian Hongbin, Pan, & Yao Wengui, 2015.
Mechanisms and Effects of Potassium Solubilizing Bacteria
The paper by Etesami, Emami, and Alikhani (2017) explores the role of potassium solubilizing bacteria (KSB) in agriculture. KSB can convert insoluble potassium in soils into forms accessible to plants, offering an eco-friendly alternative to chemical fertilizers. The study discusses the mechanisms through which KSB dissolve silicate minerals and the implications for enhancing plant growth and promoting sustainable agricultural practices Etesami, Emami, & Alikhani, 2017.
Propriétés
Numéro CAS |
16411-05-5 |
|---|---|
Formule moléculaire |
C14H18KNO10S2 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
potassium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C14H19NO10S2.K/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7;/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23);/q;+1/p-1/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1 |
Clé InChI |
LAMNAIMKLRHPRP-XLUSCXMISA-M |
SMILES isomérique |
C1=CC(=CC=C1C/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
SMILES |
C1=CC(=CC=C1CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
SMILES canonique |
C1=CC(=CC=C1CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




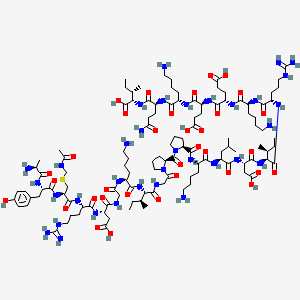
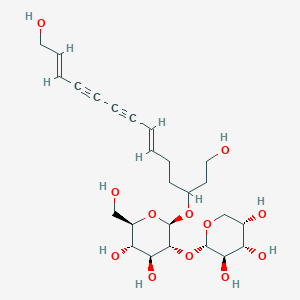
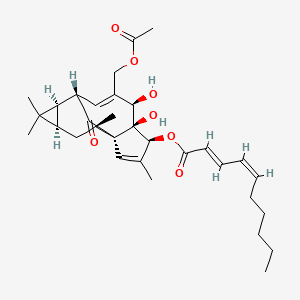

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)
![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)
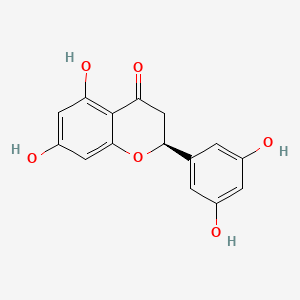
![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)
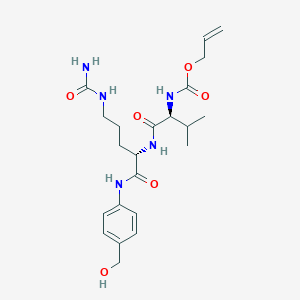
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)
